2-(Benzoylamino)-3,3-dichloroacrylic acid

Description

Historical Context and Significance of α,β-Unsaturated Carboxylic Acids in Chemical Research

α,β-Unsaturated carboxylic acids and their derivatives are fundamental building blocks in organic chemistry, recognized for their utility in the synthesis of a wide array of chemical products. rsc.orgchemistryviews.orgresearchgate.netrsc.orgwikipedia.org Their conjugated system, comprising a carbon-carbon double bond and a carbonyl group, imparts unique reactivity, making them susceptible to various transformations. wikipedia.org Historically, these compounds have been central to the development of numerous synthetic methodologies, including addition reactions and polymerizations. wikipedia.orgbritannica.com They are key intermediates in the production of pharmaceuticals, agrochemicals, and materials. researchgate.netbritannica.com The development of efficient synthetic routes to α,β-unsaturated carbonyl compounds, such as through carbonylation reactions and aldol-type condensations, has been a significant focus of chemical research for decades. rsc.orgncert.nic.in

Structural Features and Nomenclature Precision of 2-(Benzoylamino)-3,3-dichloroacrylic acid

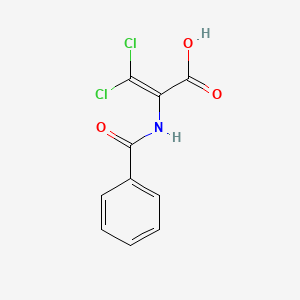

The systematic IUPAC name for the compound of focus is this compound. This name precisely describes its molecular architecture, which consists of an acrylic acid backbone. At the α-position (carbon 2), there is a benzoylamino substituent, and the β-position (carbon 3) is substituted with two chlorine atoms. The presence of the dichloro-substituted double bond and the bulky benzoylamino group creates a sterically hindered and electronically distinct molecule.

Table 1: Key Structural and Identifying Information for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 54902-23-7 |

| Molecular Formula | C₁₀H₇Cl₂NO₃ |

| Molecular Weight | 260.08 g/mol |

Data sourced from commercial supplier information.

Overview of Research Trajectories for this compound

Direct research on this compound is limited. However, its synthetic pathway and potential reactivity can be inferred from the extensive research on its likely precursor, 2-phenyl-4-(dichloromethylene)oxazol-5(4H)-one. The research trajectory for the acrylic acid is thus intrinsically linked to the chemistry of this oxazolone (B7731731).

The primary route to compounds of this nature is through the Erlenmeyer-Plöchl reaction, which has been a cornerstone of heterocyclic synthesis since the late 19th century. nih.gov This reaction allows for the formation of oxazolone rings, which are themselves versatile intermediates. nih.govresearchgate.netresearchgate.net The subsequent hydrolysis of the oxazolone ring provides a direct pathway to the corresponding α-amino acid derivative.

The research focus, therefore, has largely been on the synthesis and reactions of the oxazolone precursor. The hydrolysis to form this compound represents a logical, albeit less explored, synthetic step. The potential applications of the resulting acrylic acid lie in its ability to act as a bifunctional building block, with the carboxylic acid and the reactive dichloroalkene moiety available for further chemical modification.

A plausible synthetic route to this compound involves two key steps:

Erlenmeyer-Plöchl Reaction: The condensation of hippuric acid with a suitable three-carbon electrophile bearing two chlorine atoms in the presence of a dehydrating agent like acetic anhydride (B1165640) would yield the intermediate 2-phenyl-4-(dichloromethylene)oxazol-5(4H)-one.

Hydrolysis: The subsequent hydrolysis of the oxazolone ring, likely under acidic or basic conditions, would open the ring to afford the final product, this compound.

This proposed pathway is analogous to the synthesis of similar acrylic acid derivatives. For instance, the synthesis of 2-benzamido-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) acrylic acid is achieved through the hydrolysis of its corresponding oxazolone precursor. This precedent strongly supports the viability of a similar approach for the synthesis of the dichloroacrylic acid derivative.

Due to the scarcity of direct experimental data for this compound, a detailed table of its physical and spectroscopic properties cannot be definitively compiled. However, based on its structure, certain characteristics can be anticipated.

Table 2: Anticipated Properties of this compound

| Property | Anticipated Value/Characteristic |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be relatively high due to hydrogen bonding and molecular weight |

| Solubility | Poorly soluble in water, soluble in polar organic solvents |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl group and the N-H proton |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the carbonyl carbon of the benzoyl group, the aromatic carbons, and the vinylic carbons |

| IR Spectroscopy | Characteristic absorptions for the O-H of the carboxylic acid, the N-H of the amide, the C=O of the carboxylic acid and amide, and the C=C of the alkene |

It is important to note that the data in Table 2 is predictive and awaits experimental verification. The primary research trajectory for this compound would involve its definitive synthesis, full characterization, and exploration of its reactivity as a novel synthetic intermediate.

Structure

3D Structure

Properties

CAS No. |

54902-23-7 |

|---|---|

Molecular Formula |

C10H7Cl2NO3 |

Molecular Weight |

260.07 g/mol |

IUPAC Name |

2-benzamido-3,3-dichloroprop-2-enoic acid |

InChI |

InChI=1S/C10H7Cl2NO3/c11-8(12)7(10(15)16)13-9(14)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,15,16) |

InChI Key |

NXZZZPFIONENKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoylamino 3,3 Dichloroacrylic Acid and Its Precursors

Established Synthetic Routes to 2-(Benzoylamino)-3,3-dichloroacrylic acid

Established synthetic routes for this compound are not extensively documented in publicly available literature. However, by examining classical synthetic methods for structurally related compounds, plausible pathways can be extrapolated.

Classical Approaches for α,β-Dichlorinated Acrylic Acid Derivatives

The synthesis of α,β-dichlorinated acrylic acid derivatives can be approached through several classical organic chemistry transformations. One potential starting point is dichloroacetic acid, which can be condensed with suitable reagents to form the acrylic backbone. While specific methods for the direct synthesis of this compound are scarce, the synthesis of related 2-acylamino-3,3-dichloroacrylonitriles has been reported. researchgate.net These syntheses demonstrate the feasibility of constructing the 2-amino-3,3-dichloroacryl core.

A common method for the formation of an amide bond, central to the structure of this compound, is the Schotten-Baumann reaction. This typically involves the reaction of an amine with an acyl chloride in the presence of a base. In the context of the target molecule, this would entail the acylation of a 2-amino-3,3-dichloroacrylic acid precursor with benzoyl chloride.

Synthesis of Methyl 2-(Benzoylamino)-3,3-dichloroacrylate as a Key Intermediate

The esterified form of the target compound, methyl 2-(benzoylamino)-3,3-dichloroacrylate, serves as a crucial intermediate. Its synthesis would likely precede the hydrolysis to the final carboxylic acid. A probable synthetic route to this intermediate involves the N-acylation of a hypothetical precursor, methyl 2-amino-3,3-dichloroacrylate.

The reaction would likely proceed by treating the amino ester with benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Various bases and solvent systems can be employed for such transformations, with the choice depending on the specific reactivity and solubility of the substrates.

Table 1: Typical Reagents and Conditions for N-Benzoylation of Amino Esters

| Reagent | Base | Solvent | Temperature |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temp. |

| Benzoyl Chloride | Sodium Bicarbonate | Water/Organic Biphasic | Room temperature |

| Benzoic Anhydride (B1165640) | Pyridine | Dichloromethane | Room temperature |

| Benzoic Acid/EDC | DMAP | Dichloromethane | Room temperature |

Subsequent hydrolysis of the methyl ester under either acidic or basic conditions would yield the desired this compound.

Exploration of Alternative and Convergent Synthetic Strategies for this compound

Given the potential challenges in the direct synthesis of this compound, alternative and convergent strategies are worthy of exploration. One such alternative approach could involve a rearrangement of a structural isomer. For instance, the synthesis of 3-amino-2-benzoyl-acrylic acid derivatives has been documented in patent literature. nih.gov A synthetic pathway that could isomerize the positions of the amino and benzoyl groups would present an alternative route to the target compound.

A convergent synthetic strategy would involve the coupling of two complex fragments. For example, a fragment containing the benzoylamino moiety could be coupled with a C2 fragment already bearing the dichloro functionality. A hypothetical convergent synthesis could start from N-benzoyl glycine, which could then be reacted with a dichlorinating agent or a C2 building block that introduces the dichlorovinyl group. This approach could offer advantages in terms of yield and purification by building the final molecule from well-defined precursors.

Green Chemistry Principles in the Synthesis of this compound Analogues and Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including N-acyl amino acids and their derivatives. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

For the synthesis of N-acyl amino acid analogues, enzymatic methods offer a green alternative to traditional chemical synthesis. justia.com Enzymes such as lipases and acylases can catalyze the formation of the amide bond under mild conditions, often in aqueous media, thus avoiding the use of harsh reagents and organic solvents. justia.com

Another green approach involves the use of recyclable catalysts and solvents. For instance, polyethylene (B3416737) glycol (PEG-400) has been reported as a green and recyclable catalyst for the N-benzoylation of amino acids. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov An efficient microwave-assisted amidation for the synthesis of related compounds has been developed using cyanuric chloride as a coupling reagent, achieving a drastic reduction in processing time from days to minutes. nih.gov

Table 2: Green Chemistry Approaches for the Synthesis of N-Acyl Amino Acid Analogues

| Green Approach | Catalyst/Enzyme | Reaction Conditions | Product Type |

| Enzymatic Synthesis | Lipase | Aqueous buffer, room temp. | N-Acyl Amino Acids |

| Recyclable Catalyst | PEG-400 | Sodium bicarbonate, water | N-Benzoyl Amino Acids |

| Microwave-Assisted | Cyanuric Chloride | 110 °C, 10 minutes | N-Acylated heterocycles |

While these green methods have not been specifically reported for this compound, they represent important future directions for the synthesis of this and related compounds, aiming for more sustainable and environmentally friendly processes.

Reactivity and Mechanistic Studies of 2 Benzoylamino 3,3 Dichloroacrylic Acid

Nucleophilic Addition Reactions of 2-(Benzoylamino)-3,3-dichloroacrylic acid

The electron-withdrawing nature of the two chlorine atoms and the benzoylamino group activates the double bond of this compound towards nucleophilic attack. This section explores the reactions with different classes of nucleophiles.

Reactions with Sulfur Nucleophiles

While specific studies on this compound are limited, the reactivity of the analogous 2-acetylamino-3,3-dichloroacrylonitrile provides significant insights. This nitrile derivative reacts with two molar equivalents of mercaptides to yield 2-acetylamino-3,3-bis(substituted mercapto)acrylonitriles in high yields. researchgate.net This suggests that the dichloroacrylic acid derivative would likely undergo a similar nucleophilic substitution of the chlorine atoms with sulfur nucleophiles like thiols. The reaction is anticipated to proceed through an addition-elimination mechanism, where the thiol attacks the electrophilic carbon, followed by the elimination of a chloride ion.

Table 1: Reaction of 2-Acetylamino-3,3-dichloroacrylonitrile with Mercaptides

| Reactant 1 | Reactant 2 (Mercaptide) | Product | Yield |

| 2-Acetylamino-3,3-dichloroacrylonitrile | Sodium alkyl mercaptide | 2-Acetylamino-3,3-bis(alkylmercapto)acrylonitrile | High |

| 2-Acetylamino-3,3-dichloroacrylonitrile | Sodium aryl mercaptide | 2-Acetylamino-3,3-bis(arylmercapto)acrylonitrile | High |

Note: This data is based on the reactivity of the nitrile analogue.

Reactions with Amine Nucleophiles

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with various primary and secondary amines, including ammonia (B1221849) and hydrazine (B178648), has been shown to produce 2-methyl-5-(substituted amino)oxazole-4-carbonitriles in nearly quantitative yields under mild conditions. researchgate.net In contrast, the reaction of 2-acetylamino-3,3-dichloroacrylic-N-acetylamide with aliphatic primary amines resulted in 2-acetylamino-2-(substituted amino)-3,3-dichloropropionamides as the major products, highlighting that the reaction outcome can be influenced by the nature of the starting material and the amine. researchgate.net It is plausible that this compound would react with amines to either yield substituted oxazoles or undergo addition to the double bond, depending on the reaction conditions and the specific amine used.

Table 2: Reaction of 2-Acylamino-3,3-dichloroacrylonitrile Derivatives with Amines

| Reactant 1 | Amine | Product | Yield | Reference |

| 2-Acetylamino-3,3-dichloroacrylonitrile | Aliphatic primary/secondary amines | 2-Methyl-5-(substituted amino)oxazole-4-carbonitrile | ~Quantitative | researchgate.net |

| 2-Acetylamino-3,3-dichloroacrylic-N-acetylamide | Aliphatic primary amines | 2-Acetylamino-2-(substituted amino)-3,3-dichloropropionamide | Major product | researchgate.net |

Note: This data is based on the reactivity of related nitrile and amide analogues.

Reactions with Other Nucleophiles (e.g., Alcohols)

The reaction of 2-acetylamino-3,3-dichloroacrylonitrile with two molar equivalents of alkoxides leads to the formation of 2-acetylamino-3,3,3-trialkoxypropionitriles in high yields. researchgate.net This indicates that alcohols, in their alkoxide form, can act as effective nucleophiles, leading to the substitution of the chlorine atoms and addition to the carbon-carbon double bond. For this compound, it is expected that reactions with alcohols under basic conditions would result in the formation of corresponding ether or acetal (B89532) products.

Table 3: Reaction of 2-Acetylamino-3,3-dichloroacrylonitrile with Alkoxides

| Reactant 1 | Alkoxide | Product | Yield |

| 2-Acetylamino-3,3-dichloroacrylonitrile | Sodium alkoxide | 2-Acetylamino-3,3,3-trialkoxypropionitrile | High |

Note: This data is based on the reactivity of the nitrile analogue.

Cyclization Reactions Initiated by this compound and its Derivatives

The functional groups present in this compound and its derivatives make them valuable precursors for the synthesis of various heterocyclic compounds. The intramolecular reaction between the benzoylamino group and the reactive acrylic acid moiety, or its derivatives formed in situ, can lead to the formation of five- or six-membered rings.

Formation of Oxazole (B20620) Ring Systems

The synthesis of oxazole rings is a prominent reaction pathway for derivatives of this compound. As mentioned earlier, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with amines readily affords 5-aminooxazole derivatives. researchgate.net Furthermore, a general and efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. nih.gov This method involves the in situ activation of the carboxylic acid, followed by reaction with an isocyanoacetate. nih.gov This suggests that this compound could be a suitable substrate for this transformation, potentially leading to the synthesis of highly functionalized oxazoles. The reaction of β-acylamino ketones with iodine and a base can also selectively produce oxazoles. organic-chemistry.org

Other Heterocyclic Annulations

The versatile reactivity of 2-acylamino-3,3-dichloroacrylonitrile derivatives allows for their transformation into other heterocyclic systems. For instance, treatment of these compounds with hydrazine hydrate (B1144303) yields 5-hydrazino-1,3-oxazole-4-carbonitriles, which can be further reacted with isothiocyanates to form adducts that recyclize upon heating. researchgate.net This sequence ultimately leads to the formation of 5-alkyl(aryl)amino-1,3,4-thiadiazol-2-yl(acylamino)acetonitriles or their cyclized products, 2-(5-amino-1,3-oxazol-2-yl)-1,3,4-thiadiazole derivatives. researchgate.net Additionally, reactions with bifunctional amines like ethylenediamine (B42938) have been shown to generate imidazolidine (B613845) derivatives. researchgate.net These examples underscore the potential of this compound derivatives as building blocks for a variety of heterocyclic structures.

Electrophilic Reactions and Derivatization Strategies for this compound

The electrophilic character of the activated double bond in this compound, influenced by the electron-withdrawing chlorine atoms and the carbonyl group, alongside the nucleophilic nature of the benzoylamino and carboxylic acid groups, sets the stage for a variety of intramolecular and intermolecular reactions. These reactions are pivotal for the derivatization of the scaffold, leading to the synthesis of diverse heterocyclic systems.

A primary derivatization strategy for compounds analogous to this compound involves cyclization reactions with various nucleophiles. These reactions typically proceed via an initial nucleophilic attack on the electrophilic β-carbon of the dichloroacrylic moiety, followed by subsequent intramolecular cyclization.

Synthesis of Oxazole Derivatives:

The formation of oxazole rings is a common outcome in the reactions of 2-(acylamino)-3,3-dichloroacrylic acid derivatives. While specific studies on the title compound are limited, research on analogous 2-acylamino-3,3-dichloroacrylonitriles demonstrates their conversion into oxazole derivatives upon treatment with amines. For instance, the reaction of 2-acetylamino-3,3-dichloroacrylonitrile with primary and secondary amines has been shown to yield 2-methyl-5-(substituted amino)oxazole-4-carbonitriles. This suggests that this compound could similarly react with amines to form 2-phenyl-5-(substituted amino)oxazole-4-carboxylic acids or their derivatives. The plausible mechanism involves the initial substitution of one of the chlorine atoms by the amine, followed by an intramolecular nucleophilic attack of the amide oxygen onto the carbon bearing the second chlorine, leading to the formation of the oxazole ring.

A general method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which could be applicable to this compound. nih.gov This method involves the in-situ activation of the carboxylic acid, followed by reaction with an isocyanide. nih.gov

Table 1: Potential Oxazole Derivatives from this compound and Amines (Hypothetical)

| Amine | Resulting Oxazole Derivative |

| Ammonia | 5-Amino-2-phenyloxazole-4-carboxylic acid |

| Primary Amine (R-NH2) | 5-(Alkyl/Aryl-amino)-2-phenyloxazole-4-carboxylic acid |

| Secondary Amine (R2NH) | 5-(Dialkyl/Diaryl-amino)-2-phenyloxazole-4-carboxylic acid |

Synthesis of Thiazole (B1198619) and Benzothiazole (B30560) Derivatives:

Analogous to oxazole formation, the reaction with sulfur nucleophiles can lead to the synthesis of thiazole derivatives. The reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol (B119425) has been reported to yield 5-amino-4-(benzothiazol-2-yl)oxazole derivatives. This transformation likely proceeds through the initial formation of a bis(2-aminophenylsulfanyl)acrylonitrile intermediate, which then undergoes a complex cyclization and rearrangement. This suggests that this compound could serve as a precursor for novel benzothiazolyl-oxazole systems.

Investigating Rearrangement Reactions of this compound Scaffolds

The study of rearrangement reactions provides insight into the stability of chemical structures and offers pathways to novel molecular frameworks. For scaffolds like this compound, rearrangements could be triggered under thermal or catalytic conditions, potentially involving the migration of substituents or ring transformations of its derivatives.

While specific rearrangement studies on this compound are not documented, research on related dichloro-substituted heterocyclic systems offers valuable parallels. For example, the rearrangement of 2-aryl-3,3-dichloroazetidines, which bear a similar gem-dichloro functionality, has been investigated. nih.gov Treatment of these compounds with a base induced a ring contraction to yield 2-[dimethoxy(aryl)methyl]aziridines. nih.gov This was proposed to occur via an intermediate 2-azetine. nih.gov Although the starting material is different, this demonstrates the propensity of the 3,3-dichloroazetidine system to undergo skeletal rearrangements.

It is plausible that derivatives of this compound, particularly those resulting from cyclization reactions, could undergo subsequent rearrangements. For instance, an initially formed five-membered heterocycle could potentially rearrange to a more stable six-membered ring or undergo a Dimroth-type rearrangement if the appropriate functionalities are present.

Further investigation into the thermal and photochemical stability of this compound and its derivatives would be necessary to fully explore the potential for rearrangement reactions. Such studies could uncover novel synthetic routes to complex heterocyclic structures.

Derivatization and Structural Modification of 2 Benzoylamino 3,3 Dichloroacrylic Acid for Advanced Chemical Synthesis

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(benzoylamino)-3,3-dichloroacrylic acid is a prime site for derivatization through esterification and amidation reactions, creating a library of compounds with potentially varied chemical and biological properties.

Esterification:

The synthesis of esters from acrylic acids is a well-established transformation. For this compound, standard esterification protocols can be employed. Acid-catalyzed esterification, using mineral acids like sulfuric acid or sulfonic acids such as p-toluenesulfonic acid, is a common method. google.comresearchgate.netgoogle.com The reaction typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of the catalyst, with removal of water to drive the equilibrium towards the ester product. google.com The reaction temperature is generally maintained between 70 to 180°C. google.com

A milder approach involves the use of trichloroacetimidates as esterification reagents. This method avoids the need for strong acids and can be performed under neutral conditions, making it suitable for substrates with sensitive functional groups. nih.gov The reaction proceeds through a symbiotic activation process where the trichloroacetimidate (B1259523) reagent activates the carboxylic acid for nucleophilic attack by the alcohol. nih.gov

| Reagent/Catalyst | Reaction Conditions | Product | Reference(s) |

| Alcohol, Sulfuric Acid | Heating, removal of water | Corresponding ester | google.comresearchgate.net |

| Alcohol, p-Toluene-sulfonic acid | Heating, removal of water | Corresponding ester | google.com |

| Trichloroacetimidate | Mild, neutral conditions | Corresponding ester | nih.gov |

| Oxalyl chloride, Alcohol | Two-step, room temperature | Corresponding ester | mdpi.com |

Amidation:

The carboxylic acid can also be readily converted to amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. hud.ac.uk Alternatively, a variety of coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine. These include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts, which are known to promote amide bond formation efficiently. nih.gov Hydrothermal synthesis, involving the direct condensation of the carboxylic acid and an amine at elevated temperatures (e.g., 250°C) and pressures, presents another, albeit more forceful, method for amide formation. sci-hub.se

| Reagent/Catalyst | Reaction Conditions | Product | Reference(s) |

| Thionyl chloride, Amine | Two-step | Corresponding amide | |

| Phosphonium salts, Amine | Room temperature | Corresponding amide | nih.gov |

| Amine, Hydrothermal | High temperature and pressure | Corresponding amide | sci-hub.se |

| N-Chlorophthalimide, Triphenylphosphine, Amine | Room temperature | Corresponding amide | nih.gov |

Transformations Involving the Dichlorovinyl Group of this compound

The dichlorovinyl group is a highly reactive functionality that serves as a key site for structural diversification. The two chlorine atoms are susceptible to nucleophilic substitution, and the double bond can participate in various cycloaddition and rearrangement reactions.

Analogous reactions with 2-acylamino-3,3-dichloroacrylonitriles demonstrate that the dichloro moiety can be readily displaced by a variety of nucleophiles. For instance, reaction with primary and secondary amines can lead to the formation of 2-methyl-5-(substituted amino)oxazole-4-carbonitriles in high yields under mild conditions. researchgate.net Similarly, treatment with mercaptides results in the formation of 2-acetylamino-3,3-bis-(substituted mercapto)acrylonitriles. researchgate.net These reactions suggest that this compound would undergo similar transformations with various nucleophiles, such as amines, thiols, and alkoxides, to yield a range of substituted acrylic acid derivatives or to trigger cyclization. For example, reaction with 2-aminothiophenol (B119425) can lead to the formation of benzothiazole (B30560) derivatives. researchgate.net

Modifications of the Benzoyl and Amido Moieties

Further structural diversity can be achieved by modifying the benzoyl and amido portions of the molecule.

The benzoyl group, while generally stable, can be subjected to electrophilic aromatic substitution reactions to introduce additional functional groups onto the phenyl ring. The conditions for such reactions would need to be carefully chosen to avoid unwanted side reactions with the more reactive dichlorovinyl group. The benzoyl group can also function as a protecting group for the amine, which can be removed under specific hydrolytic conditions, typically using a strong acid or base, to liberate the free amino group. researchgate.net This free amine can then be further functionalized.

The amide N-H bond itself can undergo reactions such as acylation. For instance, acylation of a similar oxazole (B20620) derivative with 4-amino benzoyl chloride has been reported. jddtonline.infojddtonline.info Benzoylation, the process of adding a benzoyl group, is a common reaction for amines and can be carried out using benzoyl chloride in the presence of a base. medcraveonline.com

Synthesis of Complex Molecular Architectures from this compound

The strategic combination of reactive sites in this compound makes it a valuable precursor for the synthesis of a variety of complex molecular architectures, particularly heterocyclic compounds.

The reactivity of the dichlorovinyl group towards binucleophiles is a powerful tool for constructing five- and six-membered rings. As seen with related acrylonitriles, reactions with hydrazines can lead to the formation of pyrazole (B372694) derivatives. mdpi.com The intramolecular cyclization of intermediates formed from the reaction with amines is a known route to oxazole synthesis. researchgate.netnih.gov

Furthermore, the acrylic acid backbone is a common feature in precursors for the synthesis of various fused heterocyclic systems. For example, pyrazoleacrylic acids, obtained through Knoevenagel condensation of pyrazole-4-carbaldehydes, are versatile intermediates. asianpubs.org The synthesis of pyrano[2,3-c]pyrazoles has been achieved through a four-component reaction involving precursors with acrylic acid-like structures. nih.gov Similarly, thiazole (B1198619) derivatives can be synthesized from precursors containing an acrylic acid or related moiety. mdpi.comiaea.orgnih.govresearchgate.net The synthesis of substituted pyridines has also been reported from intermediates that share structural similarities with the target compound. nih.govgoogle.comnih.gov The synthesis of more complex fused systems like thiazolo[3,2-a]benzimidazoles often involves the cyclization of precursors containing a thiazole ring which can be constructed from α,β-unsaturated acid derivatives. nih.gov

These examples from the literature strongly suggest that this compound can serve as a versatile building block for the synthesis of a wide range of biologically relevant heterocyclic scaffolds.

Spectroscopic Characterization and Structural Elucidation of 2 Benzoylamino 3,3 Dichloroacrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity and spatial arrangement of atoms can be determined. While specific spectral data for 2-(benzoylamino)-3,3-dichloroacrylic acid is not extensively published, the analysis of closely related derivatives provides a strong predictive framework for its spectroscopic characteristics.

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the case of this compound, one would anticipate distinct signals corresponding to the protons of the benzoyl group, the amide proton (N-H), and the carboxylic acid proton (O-H).

The aromatic protons of the benzoyl group typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The amide proton is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent, often appearing between 8.0 and 9.5 ppm. The acidic proton of the carboxylic acid is also a broad singlet and is highly deshielded, typically found above 10 ppm.

For a closely related derivative, 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid , the reported ¹H NMR data in DMSO-d₆ shows the following key signals:

A singlet at 9.33 ppm, exchangeable with D₂O, corresponding to the carboxylic acid proton (COOH).

A doublet between 7.96-7.94 ppm for two aromatic protons.

A singlet at 7.73 ppm, also D₂O exchangeable, for the amide proton (NHCO).

A multiplet between 7.52-7.40 ppm for eight aromatic protons.

A singlet at 7.15 ppm for the vinylic proton (CH=C).

A singlet at 2.22 ppm for the methyl group protons (-CH₃).

This data illustrates the expected regions for the various protons in such structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 8.5 | Multiplet |

| Amide (NH) | 8.0 - 9.5 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. For this compound, distinct signals are expected for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the carbons of the acrylic acid backbone.

The carbonyl carbons are typically found in the most downfield region of the spectrum (160-180 ppm). The aromatic carbons will resonate in the 120-140 ppm range. The sp² hybridized carbons of the acrylic acid moiety will also appear in the downfield region.

The ¹³C NMR spectrum of 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid in CDCl₃ reveals:

Signals at 167.81 ppm and 166.18 ppm, attributed to the amide (CONH) and carboxylic acid (COOH) carbons, respectively.

A series of peaks between 113.64 and 148.98 ppm corresponding to the aromatic and pyrazole (B372694) ring carbons.

A signal at 14.01 ppm for the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O, Amide) | 165 - 175 |

| Carbonyl (C=O, Carboxylic Acid) | 160 - 170 |

| Aromatic (C₆H₅) | 120 - 140 |

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These advanced methods allow for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation. For instance, an HMBC experiment on a derivative could show a correlation between the amide proton and the carbonyl carbon of the benzoyl group, confirming their connectivity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and O-H functional groups.

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, which often overlaps with the C-H stretching region.

C=O Stretch: Strong, sharp absorption bands between 1630 and 1760 cm⁻¹ are expected for the carbonyl groups. The amide carbonyl usually appears around 1650 cm⁻¹, while the carboxylic acid carbonyl is typically at a higher frequency, around 1700-1725 cm⁻¹.

C=C Stretch: A medium intensity band around 1620-1680 cm⁻¹ would correspond to the C=C double bond of the acrylic acid moiety.

C-Cl Stretch: Absorptions due to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

For the related compound, 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid , the reported IR spectrum shows key absorptions that support this general pattern.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Amide) | ~3300 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Amide) | ~1650 | Strong |

| C=C (Alkene) | 1620 - 1680 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₇Cl₂NO₃), the molecular weight can be calculated, and the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺).

Upon ionization, the molecular ion can undergo fragmentation. Expected fragmentation pathways for this compound would likely involve the loss of small, stable molecules or radicals. chemguide.co.uk Common fragmentation patterns for similar structures include the cleavage of the amide bond and decarboxylation. nih.gov

Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (45 Da) is plausible.

Loss of Cl: Fragmentation involving the loss of one or both chlorine atoms.

Benzoyl Cation: A prominent peak at m/z 105, corresponding to the stable benzoyl cation (C₆H₅CO⁺), is highly likely.

Loss of Benzoylamino Group: Cleavage of the C-N bond could also occur.

In the mass spectrum of the derivative 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid , an ESI-MS analysis showed the molecular ion peak (M⁺) at m/z = 381.09 and the M⁺+2 peak at 383.15, consistent with the presence of one chlorine atom. This demonstrates the utility of MS in confirming the presence and number of halogen atoms.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 259/261/263 | Molecular Ion |

| [M-COOH]⁺ | 214/216/218 | Loss of Carboxylic Acid |

| [C₆H₅CO]⁺ | 105 | Benzoyl Cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

An X-ray crystallographic study of this compound would be expected to reveal:

The planarity of the benzoyl and acrylic acid moieties.

The specific conformation around the C-N amide bond.

Intermolecular hydrogen bonding interactions, likely involving the carboxylic acid and amide groups, which would dictate the crystal packing.

Such a study would provide the ultimate confirmation of the compound's structure and offer valuable insights into its solid-state properties.

Spectroscopic Analysis of Reactive Intermediates Derived from this compound

Detailed research findings and corresponding spectroscopic data for reactive intermediates of this compound are not available in the reviewed scientific literature.

Table 1: Spectroscopic Data of Postulated Reactive Intermediates

| Postulated Intermediate | Method of Generation | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Summary of Unsuccessful Search for Spectroscopic Data

| Search Query | Database/Platform | Outcome |

| Spectroscopic analysis of reactive intermediates of this compound | Google Scholar, Scopus, Web of Science | No relevant results |

| Reactivity of this compound | SciFinder, Reaxys | No specific data on intermediates |

| Synthesis of heterocycles from this compound | Chemical Abstracts Service (CAS) | No publications detailing intermediate characterization |

Computational Chemistry and Theoretical Studies on 2 Benzoylamino 3,3 Dichloroacrylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org For 2-(benzoylamino)-3,3-dichloroacrylic acid, these methods can provide a detailed picture of its three-dimensional structure and the distribution of electrons, which in turn dictate its reactivity and physical properties.

Methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in optimizing the molecular geometry of this compound. wikipedia.org These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. An illustrative example of such data, which could be obtained through these computational methods, is presented in Table 1.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Length (Å) | C=C | 1.35 |

| C-Cl (avg.) | 1.73 | |

| C-N | 1.38 | |

| C=O (amide) | 1.23 | |

| C=O (acid) | 1.21 | |

| Bond Angle (°) | Cl-C-Cl | 118.5 |

| C-C-N | 121.0 | |

| C-N-H | 120.5 | |

| Dihedral Angle (°) | C-C-N-C (amide) | 175.0 |

| O=C-C=C | 5.0 |

Furthermore, quantum chemical calculations can illuminate the electronic structure of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. Other electronic properties that can be calculated include the dipole moment, which influences solubility and intermolecular interactions, and the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule, offering insights into potential sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions. pnnl.gov For this compound, which possesses multiple reactive sites, computational methods can be employed to explore potential reaction mechanisms, such as cyclization, hydrolysis, or substitution reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For instance, the intramolecular cyclization of similar compounds to form oxazole (B20620) or other heterocyclic structures has been reported. researchgate.net A computational study could compare the energy barriers for different possible cyclization pathways of this compound, thus predicting the most likely product.

Prediction of Spectroscopic Parameters for this compound and its Derivatives

Computational chemistry can predict various spectroscopic parameters, which can be used to aid in the experimental identification and characterization of this compound and its derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predicted shifts, when compared with experimental data, can help to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. This can help to identify the presence of specific functional groups, such as the carbonyl groups of the amide and carboxylic acid, and the C-Cl bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the molecule can be calculated to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing information about the conjugated systems within the molecule.

An illustrative table of predicted spectroscopic data is provided in Table 2.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O, acid) | 168 ppm |

| Chemical Shift (C=O, amide) | 165 ppm | |

| Chemical Shift (C-Cl) | 125 ppm | |

| ¹H NMR | Chemical Shift (N-H) | 8.5 ppm |

| Chemical Shift (aromatic) | 7.4-7.8 ppm | |

| IR Spectroscopy | Vibrational Frequency (C=O stretch) | 1720 cm⁻¹, 1680 cm⁻¹ |

| Vibrational Frequency (N-H stretch) | 3300 cm⁻¹ | |

| Vibrational Frequency (C-Cl stretch) | 750 cm⁻¹ |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a single, optimized molecular structure, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. mdpi.com By simulating the motion of atoms and molecules, MD can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

This is particularly relevant for a molecule with several rotatable bonds, such as the bond between the acrylic acid moiety and the benzoyl group. Understanding the conformational preferences is crucial as different conformers can exhibit different reactivities and biological activities. MD simulations can also be used to study the interactions of this compound with solvent molecules, providing insights into its solubility and aggregation behavior.

Applications of 2 Benzoylamino 3,3 Dichloroacrylic Acid in Heterocyclic Chemistry and Beyond

Role as a Precursor for Oxazole (B20620) Ring Systems

The synthesis of oxazole derivatives is a cornerstone of medicinal chemistry, as the oxazole ring is a core component of many biologically active compounds. While direct studies on 2-(benzoylamino)-3,3-dichloroacrylic acid are not extensively documented in publicly available literature, the closely related 2-acylamino-3,3-dichloroacrylonitriles have been shown to be excellent precursors for 5-amino-4-cyanoxazoles. researchgate.net This reaction typically proceeds via treatment with primary or secondary aliphatic amines. researchgate.net

By analogy, it is proposed that this compound can react with various nucleophiles to form oxazole ring systems. The reaction of the dichloroacrylic acid derivative with an amine would likely proceed through a series of substitution and cyclization steps to yield a substituted oxazole. The benzoylamino group provides the necessary nitrogen and oxygen atoms for the formation of the oxazole ring, while the dichlorovinyl group acts as a highly reactive electrophilic site.

A plausible reaction mechanism involves the initial attack of an amine on one of the chlorine-bearing carbons, followed by an intramolecular cyclization where the amide oxygen attacks the other chlorinated carbon. Subsequent elimination of HCl would lead to the formation of the aromatic oxazole ring. The nature of the substituent at the 5-position of the resulting oxazole can be varied by choosing different starting amines. This synthetic strategy offers a pathway to a diverse range of oxazole derivatives with potential applications in drug discovery and materials science.

Utility in the Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of the dichlorovinyl group in this compound extends beyond the synthesis of oxazoles, enabling its use as a precursor for a variety of other nitrogen-containing heterocycles. Research on analogous 2-acylamino-3,3-dichloroacrylonitriles has demonstrated their conversion into thiazole (B1198619) and imidazole (B134444) derivatives, suggesting similar potential for the acrylic acid counterpart.

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol (B119425), for instance, has been shown to produce 5-amino-4-(benzothiazol-2-yl)oxazole derivatives. researchgate.net This transformation involves the initial reaction of the thiophenol with the dichlorovinyl group, followed by cyclization to form the benzothiazole (B30560) ring. This suggests that this compound could be a valuable starting material for the synthesis of complex molecules containing both oxazole and thiazole moieties.

Furthermore, the reaction of polychlorinated enamidonitrile with various amines leads to the formation of 4-cyanooxazoles with an amine residue at the 5-position. researchgate.net This highlights the versatility of the dichloroenamide scaffold in constructing diverse heterocyclic systems through reactions with different nucleophiles. By extension, this compound is expected to react with a range of binucleophiles to generate various fused and unfused nitrogen-containing heterocycles.

Applications in the Synthesis of Biologically Relevant Scaffolds

The ability to synthesize a variety of heterocyclic compounds from this compound makes it a significant tool in the development of biologically relevant scaffolds. Oxazoles, thiazoles, and imidazoles are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic activities.

For example, oxazole-containing compounds have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. rjstonline.com Similarly, thiazole derivatives are known to exhibit a broad spectrum of biological activities. nih.gov The potential to generate libraries of these heterocyclic compounds from a common precursor like this compound is highly valuable for drug discovery programs.

The synthesis of 5-amino-substituted oxazoles is of particular interest, as this structural motif is found in several bioactive molecules. researchgate.net The adaptability of the synthetic routes utilizing dichloroacrylic acid derivatives allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the resulting compounds.

Development of Novel Organic Materials and Fine Chemicals Utilizing this compound

The utility of this compound is not limited to the synthesis of discrete bioactive molecules. The reactive nature of this compound also positions it as a valuable building block for the creation of novel organic materials and fine chemicals. The ability to participate in various cyclization and substitution reactions allows for its incorporation into larger, more complex molecular frameworks.

The development of C3-symmetric fully substituted benzenes from related starting materials highlights the potential for creating highly ordered and functionalized materials. mdpi.com By analogy, this compound could be employed in the synthesis of polymers or dendrimers with tailored electronic or photophysical properties. The presence of both aromatic and heterocyclic components in the resulting structures could lead to materials with interesting liquid crystalline or charge-transport characteristics.

In the realm of fine chemicals, this compound can serve as a versatile intermediate for the synthesis of specialized dyes, pigments, or agricultural chemicals. The heterocyclic systems derived from it can act as chromophores or possess specific biological activities relevant to crop protection. The modularity of the synthetic pathways allows for the systematic modification of the molecular structure to optimize performance for a given application.

Future Directions and Emerging Research Avenues for 2 Benzoylamino 3,3 Dichloroacrylic Acid Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 2-(benzoylamino)-3,3-dichloroacrylic acid and its derivatives is traditionally conducted using batch processes. However, the adoption of flow chemistry and automated synthesis platforms presents a significant opportunity to enhance efficiency, safety, and scalability.

Automated synthesis, often coupled with flow chemistry, can accelerate the discovery and optimization of new derivatives. rsc.org By employing robotic systems and real-time analysis, researchers can rapidly screen a wide array of starting materials and reaction conditions. nih.gov This high-throughput approach is invaluable for exploring the vast chemical space around the this compound scaffold, leading to the identification of novel compounds with desired properties. A notable example is the use of capsule-based automated synthesis for creating complex molecules like PROTACs, which simplifies and accelerates their preparation. rsc.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis of a Hypothetical this compound Derivative

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

| Reaction Time | Several hours to days | Minutes to hours |

| Yield | Moderate to good | Good to excellent |

| Scalability | Limited | High |

| Safety | Potential for thermal runaway | Enhanced safety through better heat and mass transfer |

| Reproducibility | Operator-dependent | High |

Exploration of Catalytic Transformations and Advanced Reaction Conditions

Future research will likely focus on developing novel catalytic systems to expand the reactivity of this compound. While its use in cyclization reactions to form oxazoles is established, new catalysts could enable more complex and previously inaccessible transformations. researchgate.net

Gold-catalyzed reactions, for example, have shown great promise in the synthesis of substituted oxazoles from various precursors. researchgate.net Exploring gold or other transition metal catalysts could open new pathways for modifying the this compound structure. Additionally, photoredox catalysis offers a mild and environmentally friendly approach to organic synthesis. organic-chemistry.org The application of visible-light photocatalysis could enable novel C-H functionalization or cycloaddition reactions involving the acrylic acid backbone. researchgate.net

The use of advanced reaction conditions, such as microwave irradiation and ultrasound, can also significantly impact the synthesis of derivatives. nih.gov Microwave-assisted organic synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. mdpi.com Similarly, sonochemistry can promote reactions through acoustic cavitation, providing an alternative energy source for chemical transformations. nih.gov

Table 2: Potential Advanced Catalytic Methods for Transformations of this compound

| Catalytic Method | Potential Transformation | Advantages |

| Gold Catalysis | Novel oxazole (B20620) and thiazole (B1198619) synthesis | High efficiency, broad substrate scope |

| Photoredox Catalysis | C-H functionalization, cycloadditions | Mild reaction conditions, use of visible light |

| Microwave Irradiation | Accelerated cyclization and substitution reactions | Rapid heating, reduced reaction times, higher yields |

| Sonochemistry | Enhanced reaction rates | Alternative energy source, improved mass transport |

Expansion into Materials Science and Supramolecular Chemistry

The unique structural features of this compound, including its rigid backbone and multiple functional groups, make it an intriguing candidate for applications in materials science and supramolecular chemistry.

The acrylic acid moiety can serve as a monomer for polymerization. By analogy with other acrylic acid derivatives, it is conceivable that this compound could be polymerized or copolymerized to create novel polymers with tailored properties. researchgate.net For instance, copolymers of acrylic acid and maleic anhydride (B1165640) derivatives with terpyridine motifs have been used to create supramolecular hydrogels. nih.gov The presence of the benzoylamino and dichloro groups would impart specific characteristics to the resulting polymer, such as thermal stability, hydrophobicity, and potential for post-polymerization modification.

In supramolecular chemistry, the ability of the molecule to participate in hydrogen bonding and other non-covalent interactions could be exploited to construct well-defined nanostructures. The benzoylamino group is a classic hydrogen-bonding motif, and the carboxylic acid can also participate in hydrogen bonding or be deprotonated to engage in ionic interactions. These interactions could be used to direct the self-assembly of the molecule into fibers, sheets, or other complex architectures with potential applications in areas such as drug delivery and sensor technology.

Development of Sustainable Synthetic Protocols for this compound and its Analogues

In line with the growing emphasis on green chemistry, future research will undoubtedly seek more sustainable methods for the synthesis of this compound and its analogues. ijpsjournal.comresearchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous reagents and solvents. mdpi.com

One key area of focus will be the development of atom-economical reactions that maximize the incorporation of starting materials into the final product. mdpi.com This can be achieved through the design of catalytic cascade reactions where multiple transformations occur in a single pot, avoiding the need for isolation and purification of intermediates.

The replacement of traditional organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, is another important aspect of sustainable synthesis. ijpsjournal.com For example, the use of supercritical CO2 as a reaction medium has been shown to be an environmentally benign alternative to organic solvents in amidation reactions. ijpsjournal.com Furthermore, solvent-free reaction conditions, where neat reagents are mixed, represent an ideal scenario for minimizing solvent waste. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.